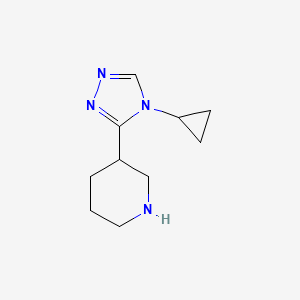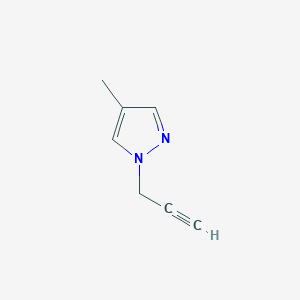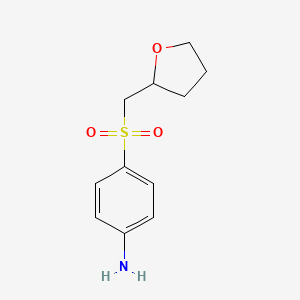
4-(Oxolan-2-ylmethanesulfonyl)aniline
Übersicht
Beschreibung
4-(Oxolan-2-ylmethanesulfonyl)aniline, also known as OMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OMS is a sulfonamide-based compound that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
- The aniline derivative 4-aminodiphenylamine-2-sulfonic acid was polymerized to yield sulfonated polyaniline (SPAn), demonstrating its potential in creating soluble, conductive polymers. SPAn exhibits unique solubility in aqueous base and polar solvents, and its electrochemical properties suggest applications in conductive materials and sensors (Royappa et al., 2001).
- The chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid led to the formation of interpolyelectrolyte complexes with notable ionic and electrical conductivity, pointing towards their use in energy storage and conversion devices (Boeva & Sergeyev, 2014).
Materials Science and Corrosion Inhibition
- New thiophene Schiff base compounds synthesized from aniline derivatives demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions, suggesting their potential application in metal protection and coating technologies (Daoud et al., 2014).
- The synthesis of disulfide-containing aniline and its copolymerization with aniline revealed potential applications in creating novel materials with unique redox properties, which could be utilized in sensors, actuators, and electrochromic devices (Cho et al., 2001).
Electrochemistry and Conductive Materials
- The preparation of N-sec-alkyl 2,6-disubstituted anilines, key intermediates in synthesizing metabolites of certain herbicides, showcases the chemical versatility of aniline derivatives in synthesizing complex organic molecules with potential applications in agriculture and environmental remediation (Tyagi et al., 2016).
- The development of self-doped N-propanesulfonic acid polyaniline derivatives through chemical oxidative homopolymerization opens up avenues for creating water-soluble, conductive polymers. These materials could find applications in electronics, coatings, and as antistatic materials due to their solubility and conductivity (Grigoras et al., 2012).
Eigenschaften
IUPAC Name |
4-(oxolan-2-ylmethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c12-9-3-5-11(6-4-9)16(13,14)8-10-2-1-7-15-10/h3-6,10H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAXIWJHFXKEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-ylmethanesulfonyl)aniline | |
CAS RN |
1250946-19-0 | |
| Record name | 4-(oxolan-2-ylmethanesulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



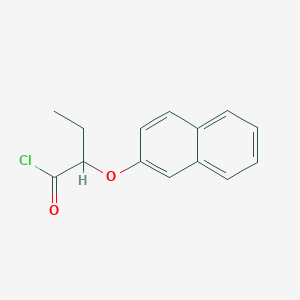

![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)


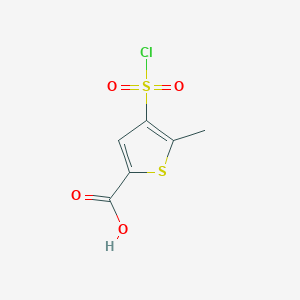

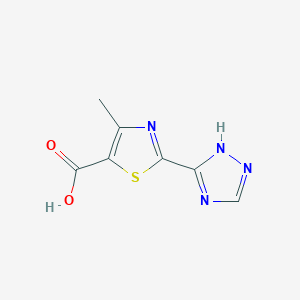

![4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1421830.png)
